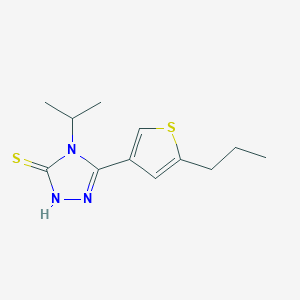
4-isopropyl-5-(5-propylthien-3-yl)-4H-1,2,4-triazole-3-thiol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
4-isopropyl-5-(5-propylthien-3-yl)-4H-1,2,4-triazole-3-thiol is a useful research compound. Its molecular formula is C12H17N3S2 and its molecular weight is 267.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
4-Isopropyl-5-(5-propylthien-3-yl)-4H-1,2,4-triazole-3-thiol, a sulfur-containing derivative of the 1,2,4-triazole family, has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is characterized by its unique chemical structure, which enhances its interaction with biological targets, leading to various pharmacological effects.
- Molecular Formula : C₁₂H₁₇N₃S₂
- Molecular Weight : 267.41 g/mol
- CAS Number : 861227-41-0
Biological Activities
The biological activities of this compound have been extensively studied, revealing potential applications in various therapeutic areas:
1. Anticancer Activity
Recent studies have demonstrated that derivatives of triazole compounds exhibit significant anticancer properties. For instance, a study focusing on similar triazole-thiol derivatives reported their cytotoxic effects against several cancer cell lines, including melanoma and breast cancer cells. Compounds bearing the triazole moiety showed enhanced selectivity towards cancer cells compared to normal cells .
2. Antimicrobial Properties
The antimicrobial activity of 1,2,4-triazole derivatives is well-documented. The presence of sulfur in the triazole ring often enhances this activity. In laboratory tests, compounds similar to this compound demonstrated moderate to high activity against various bacterial strains .
3. Antioxidant Activity
The antioxidant potential of triazole derivatives has been attributed to their ability to scavenge free radicals. Studies indicate that compounds with thiol groups exhibit strong antioxidant properties due to their capacity to donate hydrogen atoms and stabilize free radicals .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by modifications in its structure:
- Substituents : Variations at the C5 position of the triazole ring have been associated with enhanced biological activity.
- Sulfur Incorporation : The presence of thiol groups increases the compound's reactivity and interaction with biological targets.
Case Studies
Several case studies illustrate the potential of this compound:
- Cytotoxicity Assay : A series of synthesized triazole derivatives were tested against human melanoma IGR39 and triple-negative breast cancer MDA-MB-231 cell lines. The results indicated that certain derivatives exhibited IC50 values in the low micromolar range, suggesting potent anticancer activity .
- Antimicrobial Testing : In a comparative study of various triazole-thiol compounds against bacterial strains such as E. coli and S. aureus, 4-isopropyl derivatives showed significant inhibition zones in agar diffusion assays .
Eigenschaften
IUPAC Name |
4-propan-2-yl-3-(5-propylthiophen-3-yl)-1H-1,2,4-triazole-5-thione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3S2/c1-4-5-10-6-9(7-17-10)11-13-14-12(16)15(11)8(2)3/h6-8H,4-5H2,1-3H3,(H,14,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNMIUGGUPMDJMW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=CS1)C2=NNC(=S)N2C(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














